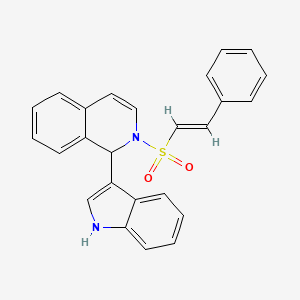

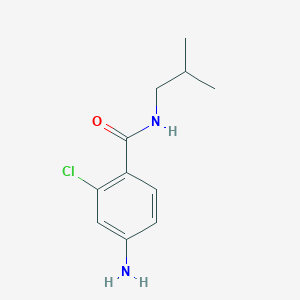

![molecular formula C23H18N4O4 B2860368 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline CAS No. 1260632-39-0](/img/structure/B2860368.png)

1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to contain a benzodioxol group , an oxadiazol group, a pyrrol group, and an indoline group. Benzodioxol is a type of ether that is often found in pharmaceuticals and other organic compounds . Oxadiazol is a type of heterocyclic compound that contains an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Pyrrol is a basic heterocyclic organic compound that consists of a five-membered ring containing one nitrogen atom and four carbon atoms. Indoline is a heterocyclic organic compound that contains a benzene ring fused to a nitrogen-containing pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the number of different groups present. The benzodioxol, oxadiazol, pyrrol, and indoline groups would each contribute to the overall structure .Chemical Reactions Analysis

Again, without more specific information, it’s difficult to predict the chemical reactions that “1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline” might undergo. The presence of the benzodioxol, oxadiazol, pyrrol, and indoline groups suggests that it could participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Indoline Derivatives in Synthetic Chemistry

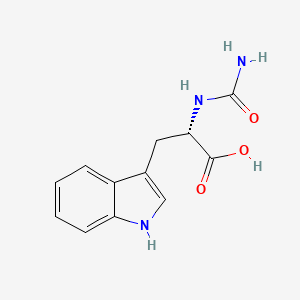

Indolines, and by extension, compounds containing the indoline scaffold, are pivotal in synthetic chemistry. They serve as key intermediates in the synthesis of complex natural products and pharmacologically active molecules. For instance, the Mn(OAc)_3-mediated cyclizations provide a method for synthesizing tetracyclic cores similar to tronocarpine, highlighting the role of indolines in constructing complex molecular architectures (Magolan & Kerr, 2006).

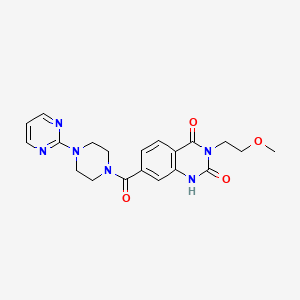

Oxadiazole Core in Medicinal Chemistry

Oxadiazoles are recognized for their broad spectrum of biological activities. These cores are found in molecules with antibacterial, antifungal, and antiproliferative properties. For example, a study reported the synthesis and biological evaluation of new pyrazoline and pyrazole derivatives containing oxadiazole units, demonstrating significant antimicrobial activity against various bacteria and fungi (Hassan, 2013). Furthermore, synthetic cannabinoids containing the oxadiazole moiety, like 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole, have been identified, indicating the structural diversity and potential bioactivity of oxadiazole derivatives (Shevyrin et al., 2016).

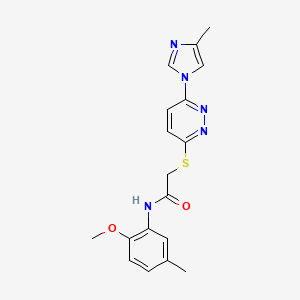

Pyrrol Moiety in Drug Design

The pyrrol ring is another versatile unit in the design of bioactive molecules. It's a common feature in compounds showing a range of biological activities, including antimicrobial and anti-inflammatory effects. The facilitation of novel spiroxindole fused pyrrolidine derivatives via 1,3-dipolar cycloaddition reactions exemplifies the synthetic utility of pyrrol derivatives in accessing new chemical entities with potential pharmacological applications (Poomathi et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c28-21(27-11-9-15-4-1-2-5-17(15)27)13-26-10-3-6-18(26)23-24-22(25-31-23)16-7-8-19-20(12-16)30-14-29-19/h1-8,10,12H,9,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCICRODJVASFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2860296.png)

![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)

![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)